molecular formula C20H34O2 B12323296 4,8,13-Cyclotetradecatriene-1,3-diol, 1,5,9-trimethyl-12-(1-methylethyl)-

4,8,13-Cyclotetradecatriene-1,3-diol, 1,5,9-trimethyl-12-(1-methylethyl)-

Cat. No.: B12323296
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-KEBCYCLUSA-N
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Description

2,7,11-Cembratriene-4,6-diol is a cembranoid diterpene, primarily derived from tobacco plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . Its unique structure, characterized by a 14-carbon cembrane ring, makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11-Cembratriene-4,6-diol typically involves the extraction from tobacco leaves using solvents like acetone and ethanol. The compound is then purified through silica gel chromatography and high-performance liquid chromatography (HPLC) techniques . Additionally, synthetic routes have been developed, starting from precursors like 2,6,10-Dodecatrien-1-ol, and involving steps such as alkylation, reduction, and selective deprotection .

Industrial Production Methods: Industrial production of 2,7,11-Cembratriene-4,6-diol often leverages the natural abundance of the compound in tobacco plants. The extraction process is optimized for large-scale production, ensuring high yield and purity. Innovations in green chemistry have also been applied to make the extraction process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,7,11-Cembratriene-4,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form epoxides or reduced to yield alcohol derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products: The major products formed from these reactions include various derivatives of 2,7,11-Cembratriene-4,6-diol, such as epoxides, alcohols, and esters. These derivatives are often studied for their enhanced biological activities .

Mechanism of Action

2,7,11-Cembratriene-4,6-diol is part of the cembranoid family, which includes compounds like cembratriene-ol and cembratriene-diol. These compounds share a similar cembrane ring structure but differ in their functional groups and biological activities .

Comparison with Similar Compounds

Uniqueness: What sets 2,7,11-Cembratriene-4,6-diol apart is its dual role in both plant defense mechanisms and potential therapeutic applications in human medicine. Its ability to modulate multiple biological pathways makes it a versatile and valuable compound for further research .

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(4Z,8Z,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-

InChI Key

RIVKDDXPCFBMOV-KEBCYCLUSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\C(CC(/C=C\C(CC1)C(C)C)(C)O)O)/C

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C

Origin of Product

United States

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